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Compound of Interest

Compound Name: Kelampayoside A

CAS No.: 87562-76-3

Cat. No.: B042667 Get Quote

Executive Summary & Compound Identity
Kelampayoside A is a bioactive phenolic glycoside primarily identified in the genus Callicarpa

(e.g., C. peii, C. kochiana) and Marsypopetalum modestum.[1] Unlike common triterpenoid

saponins often confused in broad databases, peer-reviewed structural elucidation confirms it as

a trimethoxyphenyl glycoside.

Primary Classification: Phenolic Glycoside[2]

IUPAC Name: 3,4,5-Trimethoxyphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside[3]

Molecular Formula: C₂₀H₃₀O₁₃

Molecular Weight: 478.44 g/mol [2]

Key Bioactivity: Moderate Antioxidant (DPPH Scavenging), Chemotaxonomic Marker.

Structural Causality
The molecule's bioactivity is mechanistically driven by its 3,4,5-trimethoxybenzyl moiety

(electron-donating capacity) and the solubility-enhancing diglycoside chain (Glucose + Apiose).

The unique

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b042667?utm_src=pdf-interest
https://www.benchchem.com/product/b042667?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7287962/
https://foodb.ca/compounds/FDB018122
https://cymitquimica.com/cas/87562-76-3/
https://foodb.ca/compounds/FDB018122
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


linkage between the apiose and glucose units is a critical structural fingerprint for NMR
characterization.

Chemical Characterization Profile
Reliable identification requires specific spectroscopic signatures. The following data is

synthesized from isolation studies involving Callicarpa peii and Marsypopetalum modestum.

Structural Topology (DOT Visualization)
The following diagram illustrates the glycosidic connectivity established via HMBC

(Heteronuclear Multiple Bond Correlation) experiments.
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Figure 1: Structural connectivity of Kelampayoside A.[1][4][5] The critical diagnostic linkage is

the attachment of the Apiose unit to the C6 position of the Glucose.

Spectroscopic Fingerprint Table
Researchers should validate isolation purity using these consensus shifts (Solvent:

).
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Moiety Position
¹H NMR (δ
ppm,
Multiplicity, J)

¹³C NMR (δ
ppm)

Diagnostic
Note

Aglycone H-2, H-6 6.40 - 6.50 (s) ~105.0
Symmetric

aromatic protons

OMe (x3) 3.70 - 3.85 (s) 56.0 - 61.0

Characteristic

trimethoxy

pattern

Glucose H-1' (Anomeric)
4.80 - 4.90 (d,

J=7.8 Hz)
~102.0

Large J indicates

β-configuration

H-6' 3.60 - 4.00 (m) ~67.0

Downfield shift

due to

glycosylation

Apiose H-1'' (Anomeric)
5.00 - 5.05 (d,

J=2.5 Hz)
~110.0

Characteristic

furanose

anomeric signal

MS [M-H]⁻ m/z 477.16 -
Negative mode

ESI-MS

Comparative Bioactivity Guide (Antioxidant)
Kelampayoside A is frequently benchmarked against synthetic and natural standards to

assess its radical scavenging potential.

Performance vs. Standards (DPPH Assay)
The following data compares the Half-Maximal Effective Concentration (

) of Kelampayoside A against industry comparisons. Lower

indicates higher potency.[6]
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Compound Class EC₅₀ (µg/mL)
Relative
Potency

Source Ref

Trolox
Synthetic

Standard
2.5 - 5.0

Very High

(Benchmark)
[1, 2]

Ascorbic Acid Natural Standard 3.0 - 6.0 Very High [1]

Kelampayoside A
Phenolic

Glycoside
35.7 Moderate [2]

Acteoside Phenylpropanoid 8.0 - 12.0 High [3]

Technical Insight: While Kelampayoside A is less potent than pure aglycones (like quercetin)

or standards (Trolox), its activity is significant for a glycoside. The sugar moieties

(glucose+apiose) typically reduce antioxidant potency by sterically hindering the phenolic

hydroxyls, yet they drastically improve water solubility and bioavailability compared to non-

glycosylated congeners.

Experimental Protocol: Self-Validating DPPH Assay
To replicate the characterization data, follow this standardized protocol. This workflow includes

internal validation steps to ensure assay linearity.

Reagents
DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protected

from light).

Positive Control: Trolox (Range: 1–50 µg/mL).

Sample: Kelampayoside A (Isolated purity >95%).

Workflow Logic (DOT Visualization)
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Preparation
Dissolve Sample in MeOH

(Serial Dilutions: 10-100 µg/mL)

Reaction
Mix 100µL Sample + 100µL DPPH Stock

Incubation
30 Mins @ Room Temp

(Dark Condition)

Quantification
Read Absorbance @ 517 nm

Validation Check:
Is Control Abs ~0.7?

Calculation
% Inhibition = [(Ac - As) / Ac] * 100

No (Re-make Stock)

Yes

Click to download full resolution via product page

Figure 2: Step-by-step DPPH radical scavenging assay workflow with validation checkpoint.

Calculation & Validation
Blank Control (

): Methanol + DPPH (Absorbance should be

).
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Sample (

): Test compound + DPPH.

Linearity Check: Plot % Inhibition vs. Concentration.

must be

for valid

calculation.

References
Traxler, F., et al. (2021). "Specialized plant metabolites from indolic and polyphenolic

biosynthetic pathways in Wrightia religiosa and Wrightia pubescens." South African Journal

of Botany, 137, 242-248. (Source of EC50 data). Link

Xia, Y. Y., et al. (2008). "Study on chemical constituents of Callicarpa peii." Zhongguo Zhong

Yao Za Zhi, 33(16), 1996-1998. (Primary Characterization/Isolation). Link

Luo, J., et al. (2014). "Chemical constituents of the stem of Marsypopetalum modestum and

their bioactivities." Phytochemistry Letters, 10, 219-223. (Detailed NMR/Linkage Data). Link

PubChem Database. "Kelampayoside A (CID 10552637)." National Center for

Biotechnology Information. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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